Product packaging for Tributylmethylammonium methyl sulfate(Cat. No.:CAS No. 13106-24-6)

Tributylmethylammonium methyl sulfate

Cat. No.: B082111
CAS No.: 13106-24-6
M. Wt: 311.48 g/mol
InChI Key: FIMHASWLGDDANN-UHFFFAOYSA-M
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Description

Historical Context of Quaternary Ammonium (B1175870) Salts in Chemical Science

Quaternary ammonium salts (QASs) represent a class of chemical compounds with a history stretching back to the early 20th century. Their general structure consists of a central positively charged nitrogen atom bonded to four organic groups (alkyl or aryl) and paired with a counter-anion. The development of QASs began in 1916, with their biocidal properties being a primary focus of early research. proquimia.com A significant advancement came in 1935 when it was discovered that attaching an aliphatic group to the quaternary nitrogen enhanced these biocidal characteristics, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QAS. proquimia.com

Subsequent research led to the creation of new generations of QASs with improved properties. The second generation emerged with the substitution of a hydrogen in the aliphatic ring for an ethyl group. proquimia.com In 1955, the third generation was developed by combining first and second-generation compounds, which offered enhanced biocidal activity and detergency. proquimia.com The fourth generation, developed in 1965, is characterized by compounds like didecyl dimethyl ammonium chloride (DDAC), which showed greater biocidal efficacy, particularly in the presence of organic matter and hard water. proquimia.com The fifth generation consists of mixtures of fourth-generation compounds with earlier ones to achieve a broader spectrum of activity. proquimia.com

Beyond their use as disinfectants, the unique properties of QASs, such as their ability to act as surfactants and phase-transfer catalysts, have made them valuable in a wide range of applications, including organic synthesis, the production of polymers, and in the food and textile industries. nih.govtaylorandfrancis.com Their utility in facilitating reactions between immiscible phases has been a significant area of study, offering advantages over other catalytic systems like crown ethers and polyethylene (B3416737) glycols. taylorandfrancis.com

Current Landscape of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) Research

Tributylmethylammonium methyl sulfate, also known as methyltributylammonium methyl sulfate, is a specific quaternary ammonium salt with the chemical formula C₁₄H₃₃NO₄S. evitachem.comscbt.com Current research into this compound is multifaceted, exploring its applications in various fields of chemistry and materials science.

A primary area of investigation is its role as a phase-transfer catalyst in organic synthesis. evitachem.comontosight.ai It facilitates the transfer of reactants between different phases, such as an aqueous and an organic layer, which can lead to milder reaction conditions and improved yields in processes like nucleophilic substitutions and alkylations. ontosight.ai This property is crucial for developing more efficient and sustainable chemical processes. evitachem.com

In the realm of electrochemistry, this compound is being studied for its potential as an electrolyte. evitachem.com Its ionic nature and ability to transport ions are beneficial for applications in batteries and supercapacitors. Furthermore, it has been used as a conducting salt in electrochemical processes for the reductive coupling of organic compounds. phasetransfercatalysis.com

Materials science represents another significant frontier for research on this compound. It has been employed as an additive in the electrodeposition of metal alloys, such as Ni-W, to enhance properties like hardness and corrosion resistance. researchgate.netuctm.edu Studies have shown that its presence during electrodeposition can influence the crystallite size and homogeneity of the resulting alloy layer. researchgate.netuctm.edu Additionally, its ability to stabilize complex structures makes it useful in the synthesis of metal-organic frameworks (MOFs). evitachem.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 13106-24-6
Molecular Formula C₁₄H₃₃NO₄S
Molecular Weight 311.48 g/mol
Appearance White Solid
Synonyms Methyltributylammonium methyl sulfate, MTBS

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is significant due to its potential to contribute to advancements in several key areas of chemical science. The research into its catalytic activity, particularly as a phase-transfer catalyst, is driven by the ongoing need for more efficient and environmentally friendly methods for chemical synthesis. evitachem.com By enabling reactions to proceed under less harsh conditions, it aligns with the principles of green chemistry. evitachem.comphasetransfercatalysis.com

The investigation of its electrochemical properties is relevant to the development of next-generation energy storage devices. As the demand for better batteries and supercapacitors grows, the exploration of novel electrolytes like this compound is of considerable importance.

Furthermore, its application in materials science highlights the broader significance of quaternary ammonium salts in tailoring the properties of advanced materials. evitachem.comresearchgate.net Research into its effects on the microstructure and performance of metal alloys demonstrates its potential for creating materials with enhanced durability and functionality. researchgate.netuctm.edu The academic community's interest in this compound also extends to its classification as an ionic liquid, a class of solvents with unique properties such as low volatility and high thermal stability, which are advantageous in various industrial applications. ottokemi.comgenotekbio.com

The following table outlines key research findings related to this compound:

Research AreaKey Findings
Phase-Transfer Catalysis Facilitates nucleophilic substitution and alkylation reactions by transferring reactants across immiscible phases. ontosight.ai
Electrochemistry Acts as an effective electrolyte and conducting salt, improving ion transport in electrochemical systems. evitachem.comphasetransfercatalysis.com
Materials Science When used as an additive in Ni-W alloy electrodeposition, it increases the hardness of the resulting alloy. researchgate.netuctm.edu
Organic Synthesis Used in the dehydrogenation of ethylene (B1197577) diamine bisborane to release hydrogen. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H33NO4S B082111 Tributylmethylammonium methyl sulfate CAS No. 13106-24-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl sulfate;tributyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHASWLGDDANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453188
Record name Tributylmethylammonium methyl sulfate
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Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13106-24-6
Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name TRIBUTYLMETHYLAMMONIUM METHYL SULFATE
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Advanced Synthetic Methodologies and Analytical Characterization for Tributylmethylammonium Methyl Sulfate

Controlled Synthesis Pathways of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

The primary route for synthesizing tributylmethylammonium methyl sulfate involves the direct quaternization of a tertiary amine with an alkylating agent. This process forms the core of its industrial and laboratory-scale production.

The fundamental reaction is as follows: (CH₃CH₂CH₂CH₂)₃N + (CH₃)₂SO₄ → [ (CH₃CH₂CH₂CH₂)₃NCH₃ ]⁺ [ CH₃SO₄ ]⁻

The efficiency and purity of the final product are highly dependent on the reaction conditions. Several strategies are employed to optimize the synthesis.

In a common laboratory method, dimethyl sulfate is dissolved in an anhydrous solvent such as toluene. A solution of tributylamine in the same solvent is then added dropwise. To manage the exothermic nature of the reaction, the mixture is often cooled, for instance, in an ice bath, and maintained under an inert atmosphere like nitrogen to prevent side reactions with atmospheric moisture or oxygen.

An alternative and environmentally advantageous optimization strategy involves a solvent-free process google.comgoogle.com. In this method, dimethyl sulfate is added directly to the stirred, molten tributylamine under an inert gas blanket google.comgoogle.com. The exothermic reaction raises the temperature of the mixture, which is then maintained above the melting point of the resulting quaternary ammonium (B1175870) salt to ensure homogeneity google.comgoogle.com.

A critical optimization parameter across methods is the stoichiometry of the reactants. A slight excess of the tertiary amine is often used to ensure that all of the dimethyl sulfate, which is a hazardous reagent, is consumed by the end of the reaction google.comgoogleapis.com. Controlling the rate of addition of dimethyl sulfate is also crucial for managing the reaction's exothermicity, with typical reaction temperatures maintained between 80°C and 130°C in industrial settings googleapis.com.

Table 1: Comparison of Synthetic Conditions for this compound
ParameterSolvent-Based MethodSolvent-Free Method
Solvent Anhydrous TolueneNone
Temperature Control Cooling (e.g., ice bath) to manage exothermMaintained above the melting point of the product (e.g., 85°C - 130°C) google.com
Atmosphere Inert (e.g., Nitrogen)Inert (e.g., Nitrogen, Argon) google.com
Stoichiometry Slight excess of tributylamine recommended0.90 to 0.97 equivalents of dimethyl sulfate to ensure a slight excess of free amine remains google.com
Key Advantage Good temperature control for smaller scalesEconomic and environmental (no solvent waste) google.com

Mechanistic Investigations and Applications of Tributylmethylammonium Methyl Sulfate in Catalysis

Fundamental Principles of Phase-Transfer Catalysis Mediated by Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.comwikipedia.org Ionic reactants, such as nucleophiles, are often soluble in an aqueous medium but insoluble in the organic phase where the substrate resides. ijirset.comwikipedia.org Tributylmethylammonium methyl sulfate acts as a phase-transfer catalyst by transporting the nucleophilic anion from the aqueous phase to the organic phase, thereby enabling the reaction to proceed. evitachem.com The catalyst, a quaternary ammonium (B1175870) salt, possesses a positively charged nitrogen atom surrounded by lipophilic alkyl groups (three butyl groups and one methyl group). evitachem.com This structure allows the cation to be soluble in the organic phase while being able to pair with an anion from the aqueous phase. spcmc.ac.inscienceinfo.com

The general mechanism involves the quaternary ammonium cation (Q⁺), in this case, tributylmethylammonium, exchanging its original anion (methyl sulfate) for the reactant anion (Nu⁻) at the liquid-liquid interface. The newly formed ion pair [Q⁺Nu⁻] is sufficiently lipophilic to diffuse across the interface into the bulk organic phase. spcmc.ac.inoperachem.com Once in the organic phase, the nucleophile is highly reactive, as it is poorly solvated and only loosely associated with the bulky quaternary ammonium cation. operachem.com After the nucleophile reacts with the organic substrate (RX) to form the product (RNu), the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the cycle. spcmc.ac.inoperachem.com This continuous process allows for the reaction to proceed efficiently with only a catalytic amount of the phase-transfer agent. ijirset.com

Interfacial Mass Transfer Dynamics in this compound Catalyzed Systems

The efficiency of a phase-transfer catalyzed reaction is fundamentally governed by the dynamics of mass transfer across the liquid-liquid interface. elsevierpure.com this compound, like other surfactants and phase-transfer catalysts, influences the properties of this interface. The transfer of the reactant anion from the aqueous phase to the organic phase is the critical step, which is controlled by several factors including the interfacial tension and the rate of diffusion. elsevierpure.comnih.gov

The catalyst functions to lower the energy barrier for the transfer of the anion across the phase boundary. operachem.com In the absence of the catalyst, the hydration energy of the anion in the aqueous phase is too high to be overcome for it to move into the nonpolar organic phase. spcmc.ac.in The tributylmethylammonium cation facilitates this transfer by encapsulating the anion in a lipophilic shell, effectively shielding its charge and allowing the resulting ion pair to dissolve in the organic medium. The rate of this transfer is dependent on the structure of the catalyst, the nature of the anion, and the degree of agitation in the system, which affects the interfacial area. operachem.com A fundamental understanding of these interfacial properties is crucial for optimizing reaction conditions and reactor design in industrial applications. elsevierpure.com

Role of Quaternary Ammonium Cation-Nucleophile Complex Formation in Phase-Transfer Processes

The cornerstone of phase-transfer catalysis is the formation of a complex, or ion pair, between the quaternary ammonium cation and the nucleophile. In systems utilizing this compound, the tributylmethylammonium cation ([N(CH₃)(C₄H₉)₃]⁺) pairs with the nucleophilic anion (Nu⁻) from the aqueous phase. This process is an equilibrium reaction occurring at the interface:

[N(CH₃)(C₄H₉)₃]⁺(org) + Nu⁻(aq) ⇌ N(CH₃)(C₄H₉)₃⁺Nu⁻

The lipophilicity of the three butyl groups and one methyl group attached to the nitrogen atom is key to the cation's ability to pull the anion into the organic phase. evitachem.comscienceinfo.com Once in the organic solvent, the anion is significantly more reactive than in the aqueous phase. This enhanced reactivity is attributed to the fact that the cation is large and its positive charge is sterically shielded, leading to a weak ion-pair interaction and minimal solvation of the anion by the nonpolar solvent. spcmc.ac.inoperachem.com This "naked" or poorly solvated anion is a much stronger nucleophile, leading to a dramatic acceleration of the reaction rate. operachem.com The formation and stability of this cation-nucleophile complex are therefore central to the catalytic cycle.

Synthetic Organic Transformations Catalyzed by this compound

This compound is a versatile phase-transfer catalyst employed in a variety of synthetic organic transformations. Its efficacy has been demonstrated in reactions such as nucleophilic substitutions, alkylations, and oxidations, where it enhances reaction rates and yields by facilitating the interaction of reactants across immiscible phases. evitachem.com

Enhancements in Nucleophilic Substitution Reactions with this compound

Nucleophilic substitution reactions, particularly Sₙ2 reactions, are significantly enhanced by phase-transfer catalysts like this compound. spcmc.ac.in A classic example is the cyanation of an alkyl halide. The reaction between an alkyl halide (e.g., 1-chlorooctane) dissolved in an organic solvent and an aqueous solution of sodium cyanide proceeds extremely slowly, if at all, because the cyanide ion cannot enter the organic phase. spcmc.ac.in

Upon addition of a catalytic amount of a quaternary ammonium salt, the reaction rate increases dramatically. ijirset.comspcmc.ac.in The tributylmethylammonium cation transports the cyanide ion into the organic phase, where it can readily react with the alkyl halide. operachem.com This technique obviates the need for expensive polar aprotic solvents that would be required to dissolve both reactants in a single phase. ijirset.com

Table 1: Effect of Phase-Transfer Catalyst on Nucleophilic Substitution
ReactantsConditionsCatalystTime (hours)Yield (%)Reference
1-Chlorooctane + aq. NaCN105 °C, stirringNone> 48~0 spcmc.ac.in
1-Chlorooctane + aq. NaCN105 °C, stirringQuaternary Ammonium Salt2> 95 spcmc.ac.in

Alkylation Reactions Facilitated by this compound

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are widely facilitated by phase-transfer catalysis. acs.org This is particularly useful for the alkylation of substrates with acidic protons, such as phenols, alcohols, and hydantoins, using a strong base (e.g., NaOH or KOH) in the aqueous phase and an alkylating agent in the organic phase. acs.org

The catalyst, this compound, first transports the hydroxide ion into the organic phase to deprotonate the substrate, or it transports the resulting organic anion from the interface into the organic phase. operachem.com This newly formed, reactive anion then undergoes alkylation. This method allows for high yields under mild reaction conditions, often at room or slightly elevated temperatures, and avoids the use of hazardous reagents like sodium hydride. acs.org The choice of catalyst can be crucial, with factors like the size of the alkyl groups on the cation affecting efficiency.

Table 2: Phase-Transfer Catalyzed N-Alkylation of Hydantoin
SubstrateElectrophileBaseCatalyst (mol %)Temperature (°C)Yield (%)Reference
5,5-diphenylhydantoinAllyl bromide50% w/w NaOHNone25< 5 acs.org
5,5-diphenylhydantoinAllyl bromide50% w/w NaOHTBAB (10)2599 acs.org
5-methyl-5-phenylhydantoinEthyl iodide50% w/w NaOHTBAB (10)2596 acs.org
Data adapted from a study on a similar quaternary ammonium catalyst, tetrabutylammonium bromide (TBAB), illustrating the principle.

Oxidative Processes Utilizing this compound as a Phase-Transfer Catalyst

Phase-transfer catalysis is also applicable to oxidation reactions where the oxidant is an inorganic salt soluble in water but not in the organic substrate's solvent. Oxidants like potassium permanganate (KMnO₄) or potassium dichromate can be transferred into an organic phase (e.g., benzene or toluene) using a quaternary ammonium salt. spcmc.ac.in

For example, the oxidation of an alkene dissolved in an organic solvent can be accomplished with an aqueous solution of KMnO₄ in the presence of this compound. The catalyst's cation pairs with the permanganate anion (MnO₄⁻), forming a lipophilic ion pair that is soluble in the organic phase. spcmc.ac.in This "purple benzene" solution can then effectively oxidize the alkene. This method provides a convenient way to perform oxidations under mild, heterogeneous conditions, often with improved selectivity compared to homogeneous systems. spcmc.ac.in

Comparative Catalytic Performance of this compound with Related Phase-Transfer Catalysts

The efficacy of a phase-transfer catalyst is determined by its ability to facilitate the transfer of reactants between immiscible phases, thereby accelerating the reaction rate. The performance of this compound is best understood through direct comparison with other widely used phase-transfer catalysts in specific chemical transformations. Research in this area highlights the nuanced interplay between the catalyst's structure, the nature of the reactants, and the reaction conditions.

Detailed research findings from comparative studies illustrate the catalytic prowess of methyltrialkylammonium salts, a category that includes this compound. In the synthesis of dialkyl sulfides, a reaction of significant industrial importance, the catalytic activities of various quaternary ammonium salts were evaluated. The results, as summarized in the table below, provide a clear comparison of their performance.

Table 1: Comparative Catalytic Activity in the Synthesis of Dialkyl Sulfides

Catalyst Anion Yield (%)
Methyltrialkylammonium Methyl Sulfate 95.2
Methyltrialkylammonium Chloride 94.8
Methyltrialkylammonium Sulfate 97.5
Trialkylbenzylammonium Chloride 89.6
Triethylbenzylammonium Chloride 65.3

Data sourced from a 1987 study by Vasilevskaya, T. N., et al. The "Methyltrialkylammonium" catalysts are from the C7-C9 fraction of technical trialkylamines.

The data reveals that the catalytic activity of methyltrialkylammonium methyl sulfate is nearly identical to its chloride counterpart, with both being slightly outperformed by the sulfate version in this specific application osti.gov. Notably, the methyltrialkylammonium salts demonstrated significantly higher catalytic activity than both trialkylbenzylammonium chloride (TABAC) and triethylbenzylammonium chloride (TEBAC), establishing the following order of catalytic performance: Methyltrialkylammonium > Trialkylbenzylammonium >> Triethylbenzylammonium osti.gov.

Further reinforcing the high performance of the tributylmethylammonium cation, a study on the use of methyl tributyl ammonium chloride (MTBAC) as a phase-transfer catalyst showed it greatly outperformed other catalysts such as benzyl (B1604629) trimethyl ammonium chloride, tetraethyl ammonium chloride, and tetrapropyl ammonium bromide in a particular reaction. This superior performance is attributed to the optimal lipophilicity and structure of the methyltributylammonium cation for facilitating the transfer of the reacting species.

The choice of anion in the quaternary ammonium salt, while appearing to have a minor effect in the sulfide synthesis study, can be a critical factor in other reactions. The methyl sulfate anion is known for its non-coordinating nature and thermal stability, which can be advantageous in certain catalytic cycles.

Electrochemical Engineering and Material Science Applications of Tributylmethylammonium Methyl Sulfate

Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) as an Electrolyte Component in Advanced Electrochemical Systems

Tributylmethylammonium methyl sulfate (TMTBS) is a quaternary ammonium (B1175870) salt that has garnered attention for its potential applications in various electrochemical systems. evitachem.com As a type of ionic liquid, it possesses properties such as good electrochemical stability, which are advantageous for electrolyte applications.

Ion Transport Dynamics and Conductivity Enhancement in Battery Technologies

Recent studies suggest that this compound is effective as an electrolyte in electrochemical systems, where it can improve ion transport processes that are crucial for battery technologies. Quaternary ammonium-based ionic liquids are known for their electrochemical stability, with a wide electrochemical window that can be greater than 5 volts versus Li/Li+. researchgate.net This stability is a desirable characteristic for electrolytes in high-voltage batteries. However, the larger size of the cations in these ionic liquids can lead to high viscosity and lower ionic conductivity compared to other types of electrolytes. researchgate.net

While the general class of quaternary ammonium salts is being investigated for battery applications, specific detailed studies on the ion transport dynamics and conductivity enhancement of this compound in battery technologies are not extensively documented in the available research. The focus has often been on other quaternary ammonium salts with different anions, such as bis(trifluoromethanesulfonyl)imide, which are noted for their high ionic conductivity and thermal stability.

Role in Supercapacitor Development and Performance Optimization

The application of this compound as an electrolyte is also being explored in supercapacitors to enhance their performance. Quaternary ammonium salts are frequently used in the nonaqueous electrolytes of double-layer capacitors, also known as supercapacitors. researchgate.net The performance of these energy storage devices is highly dependent on the properties of the electrolyte used. nasa.gov

Major advancements in ionic liquid electrolytes for supercapacitors have centered on quaternary ammonium-based compounds due to their superior cathodic stability compared to aromatic counterparts. techconnect.org However, specific research detailing the performance optimization of supercapacitors using this compound, including its direct impact on capacitance, energy density, and power density, is limited in the reviewed literature. The synthesis of various quaternary ammonium salts for supercapacitor applications is an active area of research, with a focus on creating electrolytes that can operate over a wide potential window. google.com

Impact of this compound in Electrodeposition Processes

This compound has been utilized as an additive in the electrodeposition of metal alloys, where it has been shown to influence the microstructure and properties of the deposited materials significantly.

Influence on Crystallite Size and Microstructure of Metal Alloys (e.g., Ni-W Systems)

In the electrodeposition of Nickel-Tungsten (Ni-W) alloys, the addition of this compound to the electrolyte solution has a notable effect on the resulting crystallite size. The presence of the large ions from MTBS during the electrochemical process can inhibit ion mobility, leading to a decreased electrodeposition rate. This slower deposition rate promotes the formation of Ni-W alloys with a smaller crystallite size. For instance, in one study, the crystallite size of a synthesized Ni-W alloy was 4.7 nm without MTBS and was reduced to 3.5 nm with the addition of MTBS before heat treatment.

The smaller grain size achieved with the use of MTBS can lead to the formation of a more homogeneous layer of the Ni-W alloy. Heat treatment of these alloys causes the crystallite size to increase as smaller crystallites coalesce at high temperatures. After heat treatment at 600°C for 6 hours, the crystallite size of the Ni-W alloy without MTBS increased to 20.4 nm, while the alloy with MTBS showed an increase to 24.7 nm.

Influence of MTBS on Ni-W Alloy Crystallite Size

ConditionCrystallite Size (nm)
Without MTBS (Before Heat Treatment)4.7
With MTBS (Before Heat Treatment)3.5
Without MTBS (After Heat Treatment)20.4
With MTBS (After Heat Treatment)24.7

Modulation of Mechanical Properties (e.g., Hardness) of Electrodeposited Materials

The addition of this compound has been demonstrated to improve the hardness of electrodeposited Ni-W alloys. Before heat treatment, the hardness of the Ni-W alloy synthesized without MTBS was measured at 678 ± 48 HV, whereas the alloy with MTBS exhibited a significantly higher hardness of 871 ± 105 HV. This enhancement in mechanical properties is attributed to the finer grain structure produced in the presence of MTBS.

Following heat treatment, the hardness of both alloys increased substantially. The Ni-W alloy without MTBS reached a hardness of 1081 ± 41 HV, while the alloy synthesized with MTBS achieved a remarkable hardness of 1456 ± 136 HV.

Effect of MTBS on the Hardness of Ni-W Alloy

ConditionHardness (HV)
Without MTBS (Before Heat Treatment)678 ± 48
With MTBS (Before Heat Treatment)871 ± 105
Without MTBS (After Heat Treatment)1081 ± 41
With MTBS (After Heat Treatment)1456 ± 136

Alteration of Corrosion Resistance in Fabricated Materials through this compound Addition

Electrochemical Impedance Spectroscopy (EIS) has been used to assess the corrosion resistance of Ni-W alloys. Interestingly, the addition of this compound was found to slightly decrease the corrosion resistance of the Ni-W alloy. The charge transfer resistance (Rct), a measure of corrosion resistance, for the Ni-W alloy without MTBS was 763 Ω cm², while the value for the alloy with MTBS was 688 Ω cm². This phenomenon may be attributed to the nanocrystalline character of the alloy synthesized with MTBS, which can exhibit lower corrosion resistance.

Corrosion Resistance of Ni-W Alloys

Alloy CompositionCharge Transfer Resistance (Rct) (Ω cm²)
Ni-W Alloy without MTBS763
Ni-W Alloy with MTBS688

Utilization of this compound in Metal-Organic Framework (MOF) Synthesis and Functionalization

This compound serves as a key component in the innovative synthesis and functionalization of Metal-Organic Frameworks (MOFs). Its distinct electrochemical properties are leveraged to create controlled and efficient fabrication methods for these highly porous materials.

Electrochemical Deposition of MOFs with this compound as Supporting Electrolyte

Electrochemical deposition is a sophisticated method for creating thin, uniform MOF films on conductive surfaces. In this technique, this compound is employed as a supporting electrolyte to facilitate the process. Its primary role is to enhance the conductivity of the electrolyte solution, which is essential for the electrochemical reactions that drive MOF formation.

During the anodic deposition of the MOF HKUST-1, for instance, an electrolyte containing the organic linker and this compound is used. The ionic liquid ensures the solution has sufficient conductivity for the controlled dissolution of the metal anode (e.g., copper) and the subsequent coordination with the linker to form the MOF film on the substrate. One study noted the use of methyltributylammonium methyl sulphate to increase the electrolyte's conductivity during the dissolution of a copper layer, a process integral to the anodic deposition of MOFs mdpi.com. The stable electrochemical window and non-coordinating nature of the tributylmethylammonium cation and methyl sulfate anion are advantageous, preventing interference with the MOF's self-assembly process.

Table 1: Role of this compound in MOF Electrochemical Deposition

MOF Deposition Method Function of this compound Outcome

MOF Applications in Gas Storage and Separation Facilitated by this compound-Based Methodologies

MOFs are renowned for their high surface area and tunable porosity, making them excellent candidates for gas storage and separation univ-littoral.frmdpi.comnih.govresearchgate.netnih.govdoaj.org. Methodologies involving ionic liquids, such as this compound, are employed to create MOF-ionic liquid composites with enhanced performance. These composites combine the structural advantages of MOFs with the selective gas solubility of ionic liquids researchgate.netnih.govscispace.comresearchgate.net.

The incorporation of an ionic liquid into the pores of a MOF can significantly improve the selective capture of gases like carbon dioxide (CO2) researchgate.netresearchgate.net. The ionic liquid provides additional active sites for CO2 interaction, complementing the physisorption properties of the MOF backbone. This synergistic effect leads to higher uptake capacities and improved selectivity for CO2 over other gases like methane (CH4) or nitrogen (N2) researchgate.netsruc.ac.uk. For example, composites made by impregnating the MOF ZIF-8 with various ionic liquids have demonstrated superior CO2/N2 and CO2/CH4 selectivity, which is critical for applications such as post-combustion carbon capture and natural gas purification researchgate.netsruc.ac.uk. While specific data for this compound in this application is not detailed in the provided sources, the principle extends to its class of ionic liquids.

Table 2: Performance of MOF-Ionic Liquid Composites in Gas Separation

MOF Composite System Target Separation Role of Ionic Liquid Typical Performance Enhancement
IL@ZIF-8 CO2/CH4, CO2/N2 Enhances selective gas uptake Increased selectivity by over 40% at low pressures researchgate.net.

This compound in Polymer-Ionic Liquid Composites

The integration of this compound into polymer matrices creates advanced composite materials with tailored properties. These composites are particularly relevant in the field of low bandgap polymers, where the ionic liquid can modulate the material's electronic and interfacial characteristics.

Interfacial Interactions and Conductivity Enhancement in Low Bandgap Polymer Systems

In composites made with low bandgap polymers, this compound plays a crucial role in enhancing ionic conductivity. Research on a newly synthesized low bandgap polymer, poly(2-heptadecyl-4-vinylthieno[3,4-d]thiazole) (PHVTT), demonstrated that the addition of this compound significantly boosts the material's conductivity doaj.orgnih.gov.

Table 3: Conductivity Enhancement in a Low Bandgap Polymer with Ionic Liquids

Sample Conductivity at 25°C (S cm⁻¹)
Pure Polymer (PHVTT) 7.0 x 10⁻¹⁰

Source: Adapted from experimental data on poly(2-heptadecyl-4-vinylthieno[3,4-d]thiazole) doaj.orgnih.gov.

Theoretical and Experimental Insights into Polymer-Ionic Liquid Interactions Mediated by this compound

Understanding the nature of the interactions between the polymer and this compound is essential for optimizing the composite's properties. A combination of experimental techniques and theoretical calculations has been used to elucidate these interactions.

Experimental studies using UV-Vis spectroscopy, confocal Raman spectroscopy, and FT-IR spectroscopy have confirmed that this compound interacts favorably with the surface of low bandgap polymers like PHVTT doaj.orgnih.govelsevierpure.com. Spectroscopic results show shifts in the characteristic peaks of the polymer upon addition of the ionic liquid, indicating a direct interaction between the two components doaj.orgnih.gov. For example, UV-Vis spectroscopy reveals a shift to a longer wavelength (red shift) when the ionic liquid is combined with the polymer, which is indicative of their interaction nih.gov.

Temperature-dependent studies have further explored these interactions. For the composite of PHVTT and this compound, it was observed that the interaction becomes weaker as the temperature increases . These experimental findings provide valuable data on the stability and behavior of the composite under different thermal conditions. Theoretical approaches, such as semi-empirical calculations, support these experimental observations by modeling the interactions at a molecular level, offering deeper insights into the mechanisms driving the enhanced conductivity and other physical properties of the composite material doaj.orgnih.gov.

Table 4: Spectroscopic Evidence of Polymer-Ionic Liquid Interaction

Spectroscopic Technique Observation Interpretation
UV-Vis Spectroscopy Red shift in the absorption spectrum of the polymer-IL mixture doaj.orgnih.gov. Indicates favorable interaction between the polymer and the ionic liquid.
FT-IR Spectroscopy Changes in vibrational modes of the polymer nih.gov. Confirms molecular-level interactions between the components.

Role of Tributylmethylammonium Methyl Sulfate in Separation and Extraction Technologies

Gas Separation Processes Employing Tributylmethylammonium (B1194469) Methyl Sulfate-Based Ionic Liquids

Ionic liquids are considered promising solvents for gas separation processes due to their ability to selectively dissolve certain gases. Tributylmethylammonium methyl sulfate (B86663) has been a subject of study in this field, particularly for the capture of carbon dioxide.

The solubility of carbon dioxide (CO2) in tributylmethylammonium methyl sulfate, also referred to as [TBMN][MeSO4], has been experimentally determined to evaluate its potential for CO2 capture applications. Research involving a synthetic method to measure bubble-point pressures has provided data across a temperature range of (313 to 368) K and pressures up to 13 MPa. researchgate.net

The experimental data reveals that the solubility of CO2 in this compound increases with pressure and decreases with temperature, a typical behavior for gas solubility in liquids. researchgate.net For instance, at a temperature of 313.1 K, the mole fraction of CO2 dissolved in the ionic liquid increases significantly as pressure rises from approximately 1 MPa to over 10 MPa. These solubility studies are crucial for designing absorption columns and determining the operational conditions for CO2 capture processes from flue gas or natural gas streams. However, it has been noted that the relatively high melting point of this ionic liquid might pose limitations on its practical application in such processes. researchgate.net

Below is a table summarizing the experimental bubble-point pressures for CO2 in this compound at various temperatures and CO2 mole fractions.

CO2 Solubility in this compound
Temperature (K)CO2 Mole Fraction (x₁) = 0.198CO2 Mole Fraction (x₁) = 0.385CO2 Mole Fraction (x₁) = 0.583
Pressure (MPa)Pressure (MPa)Pressure (MPa)
313.12.796.2811.96
327.93.627.78-
343.04.689.71-
353.05.4310.98-
368.06.6512.98-

To better understand its effectiveness, the CO2 solubility in this compound ([TBMN][MeSO4]) has been compared with structurally similar ionic liquids. A key comparison is with tributylmethylphosphonium methyl sulfate ([TBMP][MeSO4]), where the ammonium (B1175870) cation is replaced by a phosphonium cation, and with the imidazolium-based analogue, 1-butyl-3-methylimidazolium methylsulfate ([bmim][MeSO4]). researchgate.net

Studies have shown that the solubility of CO2 in the phosphonium-based [TBMP][MeSO4] is slightly higher than in [TBMN][MeSO4]. researchgate.net More surprisingly, both the ammonium and phosphonium-based ILs exhibited significantly higher CO2 solubilities than the widely studied imidazolium-based [bmim][MeSO4], which contains the same methyl sulfate anion. researchgate.net This finding is significant as it suggests that the cation structure plays a crucial role in the gas absorption capacity of these ionic liquids. The higher solubility in ammonium and phosphonium-based ILs indicates that they may provide a larger effective free volume for CO2 molecules compared to their imidazolium counterparts with the same anion. researchgate.net

Liquid-Liquid Extraction Applications of this compound

Liquid-liquid extraction is a widely used separation technique in hydrometallurgy and chemical processing. The utility of this compound in this area is determined by its interaction with various solutes and its behavior in multiphase systems.

While quaternary ammonium salts are generally used as extraction agents for various metals, including rare earth elements (REEs), specific literature detailing the application of this compound for the separation of REEs via extraction chromatography could not be found within the scope of the performed search, adhering to the specified source exclusions. Research in this area has often focused on analogous compounds with different anions or longer alkyl chains, such as methyltri-n-octylammonium nitrate. nih.gov

Understanding the thermodynamic behavior of solutes within an ionic liquid is essential for designing and modeling separation processes like liquid-liquid extraction and extractive distillation. The activity coefficients at infinite dilution (γ∞) provide valuable information about the interactions between a solute and the solvent. acs.org For this compound ([TBMA][CH3SO4]), these coefficients have been determined for several alkanols (methanol, ethanol, 1-propanol, 1-butanol, 2-butanol, and 2-methyl-2-propanol) at temperatures ranging from 338.15 K to 368.15 K using a headspace-solid phase microextraction (HS-SPME) method. acs.org

From the temperature dependence of the γ∞ values, key thermodynamic properties such as partial molar excess enthalpies (ΔH₁ᴱ,∞), Gibbs free energies (ΔG₁ᴱ,∞), and entropies (ΔS₁ᴱ,∞) at infinite dilution were calculated. acs.org These parameters offer insight into the nature of intermolecular interactions and the feasibility of using this ionic liquid as a solvent for separating these solutes. acs.org

The table below presents the activity coefficients at infinite dilution (γ∞) for various alkanols in this compound at different temperatures.

Activity Coefficients at Infinite Dilution (γ∞) of Alkanols in this compound
SoluteT = 338.15 KT = 348.15 KT = 358.15 KT = 368.15 K
Methanol2.012.032.052.08
Ethanol3.203.173.153.12
1-Propanol5.335.114.914.72
1-Butanol9.038.417.867.37
2-Butanol7.106.546.045.60
2-Methyl-2-propanol3.593.543.493.45

Biological Activity and Biomedical Potential of Tributylmethylammonium Methyl Sulfate

Investigations into the Antimicrobial Efficacy of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

Tributylmethylammonium methyl sulfate, a quaternary ammonium (B1175870) compound, has been a subject of investigation for its potential antimicrobial properties. ontosight.ai Research has explored its effectiveness against a range of clinically relevant bacterial pathogens.

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis)

Studies have demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria. Specifically, its activity has been quantified through the determination of Minimal Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

This compound has been shown to exhibit significant antibacterial activity, with reported MIC values of less than 0.5 mg/L against key pathogens such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. cymitquimica.com This indicates potent bactericidal or bacteriostatic capabilities at low concentrations.

Table 1: Documented Antimicrobial Activity of this compound

Bacterial Pathogen Gram Stain Minimal Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-Positive < 0.5 mg/L cymitquimica.com
Escherichia coli Gram-Negative < 0.5 mg/L cymitquimica.com

Mechanisms Underlying the Antimicrobial Action of this compound

The antimicrobial mechanism of quaternary ammonium salts like this compound is generally attributed to their cationic, surface-active properties. ontosight.ai The positively charged nitrogen atom in the molecule is drawn to the negatively charged components of the bacterial cell surface.

The proposed mechanism of action involves several stages:

Adsorption and Penetration: The hydrophobic alkyl chains of the compound penetrate the hydrophobic core of the bacterial cell membrane. researchgate.net

Membrane Disruption: This penetration disrupts the structural integrity of the cell membrane, leading to a loss of essential intracellular components like potassium ions and protons. researchgate.net

Intracellular Damage: The compound can cause the destruction of intracellular proteins and nucleic acids. researchgate.net

Cell Wall Lysis: Ultimately, these disruptive processes lead to the lysis of the cell wall, resulting in a complete loss of the bacterial cell's structural organization and subsequent cell death. researchgate.net

This compound in Advanced Drug Delivery Systems

Beyond its direct antimicrobial effects, this compound is being explored for its utility in sophisticated drug delivery systems, aiming to improve the efficacy and targeting of therapeutic agents.

Enhancement of Therapeutic Agent Permeability Across Biological Membranes

A significant challenge in drug delivery is ensuring that therapeutic agents can effectively cross biological membranes to reach their target sites. This compound's properties as a phase-transfer catalyst are central to its potential in this area. ontosight.ai

As a phase-transfer catalyst, it can form a complex with a therapeutic molecule, effectively shuttling it from an aqueous environment to a lipid-based environment, such as a cell membrane. This action facilitates the transfer of the drug across these otherwise impermeable barriers, potentially enhancing its bioavailability and therapeutic effect.

Strategies for Encapsulation of Anionic Guest Molecules for Targeted Delivery

Targeted drug delivery seeks to concentrate a therapeutic agent at the site of action, minimizing off-target effects. This compound has been utilized in biological chemistry for the encapsulation of anionic molecules within molecular capsules.

This strategy is particularly beneficial for targeted drug delivery and controlled-release systems. By encapsulating negatively charged (anionic) drug molecules, the system can protect the therapeutic agent from degradation and control its release, potentially directing it to specific tissues or cells. The positively charged nature of the tributylmethylammonium cation allows it to interact with and encapsulate these anionic guest molecules. ontosight.ai

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Staphylococcus aureus
Escherichia coli
Enterococcus faecalis

Advanced Theoretical and Computational Modeling of Tributylmethylammonium Methyl Sulfate Systems

Molecular Dynamics and Quantum Chemical Simulations of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) Interactions

Molecular dynamics (MD) and quantum chemical (QC) simulations are powerful tools for investigating the microscopic world of chemical systems. These methods allow for the detailed examination of molecular interactions, which govern the macroscopic properties of substances like Tributylmethylammonium methyl sulfate.

Elucidation of Intermolecular Forces and Hydrogen Bonding in this compound Solutions

While specific simulation studies exclusively focused on this compound are not extensively available in public literature, the principles of its intermolecular interactions can be inferred from computational studies of analogous systems, such as other quaternary ammonium (B1175870) salts and sulfate-containing ionic liquids.

Intermolecular forces in a solution of this compound would be a complex interplay of several contributions. The primary interactions would be the strong electrostatic forces between the Tributylmethylammonium cation ([TBM]⁺) and the methyl sulfate anion ([MeSO₄]⁻). In addition to these ion-ion interactions, ion-dipole and dipole-dipole interactions would be significant, particularly in the presence of a polar solvent. The butyl chains of the cation also introduce van der Waals forces, which play a crucial role in the local structuring and dynamics of the liquid.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to precisely calculate the interaction energies between the cation and anion and with solvent molecules. These calculations can also elucidate the nature of any hydrogen bonding. In the case of this compound, while the cation lacks classical hydrogen bond donors, the oxygen atoms of the methyl sulfate anion are potential hydrogen bond acceptors. In protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the anion. Even in aprotic solvents, weak C-H···O hydrogen bonds between the alkyl chains of the cation and the oxygen atoms of the anion might occur, influencing the conformational preferences and transport properties of the ionic liquid.

Hirshfeld surface analysis, a technique based on quantum chemical calculations, could further reveal and quantify these intermolecular interactions, providing a visual representation of the regions of the molecule involved in different types of contacts.

Modeling of Solute-Solvent Interactions and Phase Behavior in this compound Media

Molecular dynamics simulations are particularly well-suited for modeling the interactions between this compound and various solvents. By simulating a system containing a large number of ions and solvent molecules over a period of time, MD can predict the structure of the solution, including the solvation shells around the ions. The radial distribution function (RDF) is a key output from MD simulations that provides information about the probability of finding a solvent molecule at a certain distance from an ion.

For instance, in an aqueous solution, the RDF would likely show a well-defined first solvation shell of water molecules around the methyl sulfate anion, oriented to form hydrogen bonds with the sulfate's oxygen atoms. The larger, nonpolar butyl groups of the Tributylmethylammonium cation would lead to a different, less structured solvation environment, primarily governed by hydrophobic interactions.

The phase behavior of this compound, such as its miscibility with different solvents, can also be investigated using simulation techniques. By calculating the free energy of mixing, it is possible to predict whether the ionic liquid will be miscible or immiscible with a given solvent at a specific temperature and pressure. These predictions are invaluable for designing extraction or reaction systems where this compound is used as a solvent or a catalyst.

Thermodynamic Modeling of this compound-Containing Systems

Thermodynamic models are essential for the design and analysis of chemical processes. For systems containing ionic liquids like this compound, these models can predict important phase equilibrium data and thermodynamic properties.

Prediction of Activity Coefficients at Infinite Dilution and Liquid-Gas Partition Coefficients

The activity coefficient at infinite dilution (γ∞) is a crucial parameter for assessing the suitability of a solvent for a particular separation process. Predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and group contribution methods like UNIFAC can be used to estimate γ∞ for various solutes in this compound. acs.org These models rely on quantum chemical calculations of the individual molecules to predict their thermodynamic properties in a mixture.

For example, a modified UNIFAC model could be parameterized to include the specific functional groups present in the Tributylmethylammonium cation and the methyl sulfate anion. This would allow for the prediction of activity coefficients for a wide range of solutes in this ionic liquid.

SolutePredicted Activity Coefficient (γ∞)
Hexane5.2
Benzene1.8
Ethanol0.9
Water1.5

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Liquid-gas partition coefficients, which are important for understanding the distribution of volatile organic compounds, can also be predicted using these thermodynamic models.

Analysis of Partial Molar Excess Enthalpies, Gibbs Free Energies, and Entropies

The excess thermodynamic properties of a mixture, such as excess enthalpy (Hᴱ), excess Gibbs free energy (Gᴱ), and excess entropy (Sᴱ), provide information about the deviation of the mixture from ideal behavior. These properties are directly related to the intermolecular interactions between the components of the mixture.

While experimental determination of these properties can be challenging, they can be calculated from thermodynamic models that have been fitted to experimental data or from molecular simulations. For instance, the electrolyte Non-Random Two-Liquid (e-NRTL) model or the UNIQUAC model can be used to correlate and predict the excess properties of systems containing quaternary ammonium salts. researchgate.net

Molecular simulations can also provide a direct route to calculating these properties. By analyzing the fluctuations in energy and volume during a simulation, it is possible to determine the excess enthalpy and other related properties. These calculations can provide a detailed understanding of the energetic and entropic contributions to the mixing process.

An illustrative example of how partial molar excess properties might vary with composition for a binary mixture of a quaternary ammonium salt and a polar solvent is shown below.

Mole Fraction of Quaternary Ammonium SaltPartial Molar Excess Enthalpy (kJ/mol)Partial Molar Excess Gibbs Free Energy (kJ/mol)
0.1-0.5-0.2
0.3-1.2-0.6
0.5-1.5-0.8
0.7-1.0-0.5
0.9-0.3-0.1

Note: The data in this table is hypothetical and intended to illustrate typical trends for such systems.

Stability and Reactivity Predictions of this compound under Varied Conditions

Computational chemistry offers powerful tools to predict the stability and reactivity of molecules under different conditions, which is crucial for the safe and efficient application of ionic liquids. Density Functional Theory (DFT) is a particularly useful method for these predictions.

The chemical stability of this compound can be assessed by calculating its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A large HOMO-LUMO gap generally indicates high kinetic stability. acs.orgresearchwithrutgers.com These calculations can help in predicting the electrochemical window of the ionic liquid, which is the range of voltages over which it is stable to oxidation and reduction. mdpi.com

DFT calculations can also be used to investigate potential decomposition pathways. By calculating the energies of possible transition states and products, the most likely degradation mechanisms can be identified. For example, the thermal stability of this compound could be investigated by modeling potential decomposition reactions, such as Hofmann elimination or nucleophilic attack on the cation or anion.

The reactivity of this compound in specific chemical reactions can also be modeled. For instance, in its role as a phase-transfer catalyst, quantum chemical methods can be used to model the interaction of the ionic liquid with the reactants and to calculate the activation energies of the reaction steps. This can provide insights into the catalytic mechanism and help in optimizing the reaction conditions. Computational screening studies on a range of ionic liquids have shown that cation stability is often related to the length and branching of the alkyl chains, while anion stability is influenced by its size and electronegativity. acs.orgresearchwithrutgers.com

Hydrolytic Stability Assessments in Aqueous and Alcoholic Environments

The hydrolytic stability of this compound is a critical parameter influencing its application in aqueous and alcoholic media. Computational and experimental studies on analogous systems provide insights into the degradation pathways and kinetics. The primary mechanism of hydrolysis involves the cleavage of the methyl sulfate anion (CH₃OSO₃⁻).

Theoretical assessments, supported by experimental data on simple alkyl sulfates, indicate that the uncatalyzed hydrolysis of the methyl sulfate anion is a slow process under neutral conditions at ambient temperatures. Studies have shown that the hydrolysis of sodium methyl sulfate follows simple first-order kinetics in buffered solutions across a pH range of 3 to 10. pnas.org Extrapolation of kinetic data from elevated temperatures to 25°C yields a rate constant of 2 x 10⁻¹¹ s⁻¹, which corresponds to a half-life of approximately 1,100 years. pnas.org This inherent stability is attributed to the significant activation energy required for the cleavage of the C-O or S-O bonds.

The reaction can proceed through two main pathways: nucleophilic attack at the carbon atom (C-O bond cleavage) or at the sulfur atom (S-O bond cleavage). Isotopic tracer studies on the hydrolysis of dimethyl sulfate have shown that the reaction typically involves the scission of both C-O and S-O bonds, with the relative contribution of each pathway being dependent on the reaction conditions. uq.edu.au For monoalkyl sulfates like methyl sulfate, C-O cleavage is generally the predominant pathway in neutral and alkaline solutions. cdnsciencepub.com

The presence of acidic or basic conditions can significantly influence the rate of hydrolysis. In acidic solutions (pH < 3), the hydrolysis of the sulfate group can be accelerated. Under strong acidic conditions, the reaction rate of methyl sulfate hydrolysis is notably increased. pnas.org Conversely, in alkaline solutions, while the methyl sulfate anion itself is relatively stable, the presence of strong nucleophiles can promote degradation.

The tributylmethylammonium cation is generally considered stable towards hydrolysis due to the absence of reactive functional groups. The quaternary ammonium structure is resistant to attack by water and common nucleophiles under typical conditions.

Interactive Data Table: Kinetic and Thermodynamic Parameters for the Uncatalyzed Hydrolysis of Methyl Sulfate

ParameterValueConditionsReference
Rate Constant (k)2 x 10⁻¹¹ s⁻¹25°C pnas.org
Half-life (t₁/₂)~1,100 years25°C pnas.org
Enthalpy of Activation (ΔH‡)32 kcal/mol- pnas.org
Group Transfer Potential (ΔG'pH7)-8.9 kcal/molpH 7 pnas.org

Transesterification Reaction Pathways Involving this compound

This compound can act as a catalyst in transesterification reactions, facilitating the conversion of esters. The catalytic activity of quaternary ammonium salts in these reactions is attributed to their ability to act as phase-transfer catalysts and to generate reactive nucleophiles. acs.orgmdpi.com

Computational and mechanistic studies on similar quaternary ammonium salt-catalyzed systems have elucidated the reaction pathways. acs.orgacs.org The general mechanism involves the in-situ generation of an alkoxide anion, which is a potent nucleophile that initiates the transesterification process.

The proposed catalytic cycle can be summarized in the following steps:

Alkoxide Formation: In the presence of an alcohol (R'OH), the methyl sulfate anion of this compound can act as a base, deprotonating the alcohol to form an alkoxide (R'O⁻). However, a more likely pathway, especially in less acidic alcohols, involves the formation of an initial complex between the quaternary ammonium salt and the alcohol. acs.org

Nucleophilic Attack: The generated alkoxide anion then acts as a nucleophile, attacking the carbonyl carbon of the ester (RCOOR''). This leads to the formation of a tetrahedral intermediate.

Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses, expelling the original alkoxy group (R''O⁻) as a leaving group.

Product Formation and Catalyst Regeneration: This results in the formation of the new ester (RCOOR') and the original alkoxide (R''O⁻). The expelled alkoxide can then deprotonate another molecule of the incoming alcohol (R'OH), regenerating the active alkoxide catalyst and continuing the catalytic cycle.

The tributylmethylammonium cation plays a crucial role by stabilizing the anionic species involved in the reaction and facilitating their transfer between different phases in a heterogeneous reaction mixture. mdpi.com The addition of quaternary ammonium salts has been shown to accelerate the transformation of diglycerides to monoglycerides in the transesterification of triglycerides. mdpi.com

Interactive Data Table: Proposed Steps in the Transesterification Reaction Catalyzed by this compound

StepDescriptionReactantsIntermediates/Products
1Alkoxide GenerationR'OH, [N(CH₃)(C₄H₉)₃]⁺[CH₃OSO₃]⁻[N(CH₃)(C₄H₉)₃]⁺[R'O]⁻, CH₃OSO₃H
2Nucleophilic AttackRCOOR'', [R'O]⁻[RCO(OR'')(OR')]⁻
3Tetrahedral Intermediate Collapse[RCO(OR'')(OR')]⁻RCOOR', [R''O]⁻
4Catalyst Regeneration[R''O]⁻, R'OH[R'O]⁻, R''OH

Environmental Implications and Safety Considerations in Tributylmethylammonium Methyl Sulfate Research

Ecotoxicological Profile of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

The environmental fate and effects of tributylmethylammonium methyl sulfate are critical considerations. While specific data for this exact compound is limited, its classification as a quaternary ammonium (B1175870) compound provides a basis for assessing its potential ecotoxicological impact.

Detailed studies on the acute and chronic toxicity of this compound to specific aquatic organisms are not extensively available in publicly accessible literature. However, the broader class of quaternary ammonium compounds is known to exhibit toxicity towards a range of aquatic life. news-medical.netacs.org QACs, due to their cationic surfactant nature, can interact with the negatively charged cell membranes of organisms, leading to cell lysis and death. nih.gov

Exposure to various QACs has been shown to cause both acute and chronic toxicological effects in sensitive aquatic species, including freshwater and marine algae, invertebrates like Daphnia magna, and fish species such as the fathead minnow (Pimephales promelas) and zebrafish (Danio rerio). news-medical.net The toxicity is often influenced by the length of the alkyl chains in the QAC molecule; longer chains generally correlate with increased toxicity. nih.gov Given the tributyl structure of this compound, a potential for aquatic toxicity can be inferred.

Table 1: General Aquatic Toxicity of Quaternary Ammonium Compounds (QACs)

Organism Group Potential Effects Citation
Algae Growth inhibition news-medical.net
Invertebrates (e.g., Daphnia magna) Immobilization, mortality news-medical.netnih.gov
Fish (e.g., Fathead Minnow) Acute and chronic toxicity news-medical.net

The release of QACs into the environment is a growing concern due to their widespread use as disinfectants, surfactants, and antistatic agents. acs.org Their primary route into the environment is through wastewater. nih.gov While wastewater treatment plants can remove a significant portion of QACs, residues can still be discharged into surface waters. nih.gov

Key ecological impacts associated with QAC release include:

Persistence and Sorption: QACs, particularly those with longer side chains, have a strong tendency to sorb to sludge, soil, and sediment due to their positive charge interacting with negatively charged particles. news-medical.netresearchgate.net This can lead to their accumulation in these environmental compartments.

Soil and Sediment Contamination: The application of biosolids from wastewater treatment as fertilizer can introduce QACs into terrestrial ecosystems. researchgate.net This poses a potential risk to soil-dwelling organisms and may lead to uptake by plants.

Disruption of Microbial Communities: As biocides, QACs can impact natural microbial communities in water and soil, which are essential for nutrient cycling and other ecosystem functions.

Potential for Bioaccumulation: While the bioaccumulation potential varies among different QACs, their persistence raises concerns about their potential to enter and move up the food chain. nih.gov

The environmental fate of this compound is expected to follow these general patterns for QACs, highlighting the need for responsible disposal to prevent environmental release.

Human Health Aspects Associated with this compound Exposure

Understanding the potential human health effects of this compound is paramount for ensuring safety in research and industrial settings. Information is derived from its classification and the known effects of the broader QAC family.

Direct contact with this compound and other QACs can lead to a range of dermal and respiratory issues.

Eye Irritation: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319). nih.govsigmaaldrich.com Contact can result in burning and, in cases of exposure to concentrated solutions, severe injury. mountsinai.org

Dermal Effects: QACs are known skin irritants and can cause contact dermatitis. nih.govmountsinai.org Prolonged or repeated exposure may lead to rashes and, in some individuals, allergic skin reactions. mountsinai.orgscispace.com

Respiratory Irritation: Inhalation of QACs, particularly as aerosols or dust, can irritate the nose and throat. mountsinai.org Workplace exposure to certain QACs has been associated with the development of asthma or the triggering of asthma symptoms in individuals with the pre-existing condition. news-medical.netmountsinai.org

Table 2: GHS Hazard Classification for this compound

Hazard Statement Code Description Citation
Serious eye irritation H319 Causes serious eye irritation nih.govsigmaaldrich.com

Beyond acute irritant effects, recent research has highlighted more systemic concerns related to QAC exposure, including metabolic disruption and the promotion of antimicrobial resistance.

Metabolic Disruption: Studies have shown that exposure to QACs can be associated with adverse metabolic effects. This includes the disruption of mitochondrial function, which is crucial for cellular energy production, and interference with cholesterol synthesis. news-medical.netmedrxiv.orgmedrxiv.org A study on human volunteers found that detectable blood concentrations of QACs were associated with decreased mitochondrial function and altered markers of cholesterol homeostasis. medrxiv.org

Antimicrobial Resistance: The extensive use of QACs as disinfectants is a contributing factor to the development of antimicrobial resistance. rsc.org Bacteria can develop resistance to QACs through mechanisms such as the expression of efflux pumps, which actively remove the compounds from the bacterial cell. acs.org Critically, the genes responsible for QAC resistance are often located on mobile genetic elements, like plasmids, that also carry genes for antibiotic resistance. rsc.orgacs.org This co-resistance means that exposure to sublethal concentrations of QACs can inadvertently select for and promote the spread of bacteria that are also resistant to important antibiotic drugs. nih.govoup.com

Responsible Research Practices and Waste Management for this compound

Given the potential environmental and health hazards, strict adherence to responsible research practices and waste management protocols is essential when working with this compound.

Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including safety glasses or goggles to prevent eye contact, chemical-resistant gloves to avoid skin exposure, and a lab coat. sigmaaldrich.com Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure. hamptonresearch.com

Handling and Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. hamptonresearch.com Care should be taken to avoid generating dust or aerosols during handling.

Waste Management: As an ionic liquid, this compound should not be disposed of down the drain. hamptonresearch.com Due to its potential aquatic toxicity, all waste containing this compound must be collected and disposed of as hazardous chemical waste according to institutional, local, and national regulations. hamptonresearch.com

Recycling and Recovery: For larger-scale applications, methods for recycling and recovering ionic liquids should be considered to minimize waste and environmental impact. Techniques such as extraction, distillation, and adsorption can be employed to separate the ionic liquid from reaction products for reuse. nih.govscispace.com The stability of the methyl sulfate anion in the presence of water should be considered, as some alkyl sulfate-based ionic liquids can hydrolyze. usc.gal

By implementing these safety measures and responsible disposal practices, researchers can minimize the risks associated with the use of this compound and protect both themselves and the environment.

Strategies for Minimizing Environmental Release

Minimizing the environmental release of this compound is a critical aspect of responsible research and handling. This involves a multi-faceted approach encompassing containment during synthesis and handling, as well as comprehensive spill prevention and response planning.

Containment during Synthesis and Handling:

The synthesis of this compound typically involves the reaction of tributylamine with dimethyl sulfate. Both of these precursors are hazardous materials that require careful handling in a controlled environment to prevent their release.

Key containment strategies include:

Use of a Fume Hood: All synthesis and handling procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any volatile precursors or byproducts.

Sealed Reaction Vessels: The reaction should be carried out in a well-sealed apparatus to prevent the escape of reactants and products.

Secondary Containment: Placing reaction vessels and storage containers in secondary containment trays can prevent the spread of material in case of a primary container failure. qub.ac.ukrsc.org

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent unwanted side reactions and the formation of potentially hazardous byproducts.

Spill Prevention and Response:

A proactive approach to spill prevention is paramount. This includes proper storage, maintaining an organized workspace, and having a clear and practiced spill response plan. qub.ac.ukchalmers.se

Preventative Measure Description
Proper Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
Organized Workspace Maintain a clutter-free work area to minimize the risk of accidental spills. qub.ac.uk
Use of Spill Trays When handling larger quantities, use spill containment trays to capture any potential leaks or spills. qub.ac.uk
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. sigmaaldrich.com
Spill Kit Accessibility Ensure that a spill kit containing appropriate absorbent materials and neutralizers is readily available. qub.ac.uk

In the event of a spill, a clear and concise response plan should be followed:

Alert personnel in the immediate area.

Evacuate the area if the spill is large or poses a significant inhalation hazard.

Contain the spill using absorbent materials from the spill kit.

Neutralize and clean up the spill according to the material's safety data sheet (SDS).

Dispose of the waste in a properly labeled hazardous waste container.

Sustainable Disposal and Potential Recycling Pathways

The development of sustainable disposal methods and recycling pathways for this compound is crucial for minimizing its long-term environmental impact. Research in this area is ongoing, with several promising avenues being explored.

Sustainable Disposal:

While some quaternary ammonium compounds are not readily biodegradable, research has shown that specific microbial communities can degrade them. nih.govresearchgate.netnih.gov The tributylmethylammonium cation, being a quaternary ammonium compound, may be susceptible to biodegradation under specific conditions. However, due to their potential toxicity to some microorganisms, direct disposal into wastewater treatment systems may not be advisable without pre-treatment. nih.gov

Advanced Oxidation Processes (AOPs) present a promising method for the disposal of persistent organic compounds like ionic liquids. ionexchangeglobal.commembranechemicals.comwikipedia.org These processes utilize highly reactive species, such as hydroxyl radicals, to break down complex molecules into simpler, less harmful substances. ionexchangeglobal.commembranechemicals.comwikipedia.org Fenton oxidation, a type of AOP, has been shown to be effective in treating wastewater containing other ionic liquids and could be a viable option for this compound. nih.gov

Thermal decomposition is another potential disposal method. The thermal decomposition of sulfate-containing compounds can lead to the formation of sulfur oxides, which would require appropriate off-gas treatment. rsc.orgresearchgate.net The complete thermal decomposition of this compound would likely yield a mixture of nitrogen oxides, carbon oxides, and sulfur oxides. nih.gov

Potential Recycling Pathways:

The recycling and reuse of ionic liquids are key to their sustainability. hidenisochema.com Several techniques are being explored for the recovery of ionic liquids from reaction mixtures.

Distillation/Stripping: Due to their low vapor pressure, ionic liquids can often be separated from more volatile products or solvents by distillation or stripping under vacuum. chalmers.sescispace.comuaeu.ac.ae

Liquid-Liquid Extraction: This method involves using a solvent that is immiscible with the ionic liquid to extract the desired product, leaving the ionic liquid behind for reuse. chalmers.sescispace.com The choice of solvent is critical to ensure efficient separation and minimal cross-contamination.

Membrane Separation: Techniques like nanofiltration can be used to separate ionic liquids from reaction products or solvents based on molecular size. chalmers.se

Ion Exchange: This method can be used to recover the cation and anion of the ionic liquid separately, allowing for their potential reuse in the synthesis of the same or different ionic liquids. scispace.com

Ionic liquids, including those based on quaternary ammonium cations, are also being investigated for their role in recycling other materials, such as plastics and metals, highlighting their potential contribution to a circular economy. qub.ac.ukmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Tributylmethylammonium methyl sulfate in laboratory settings?

  • Methodology : Synthesis typically involves quaternization of tributylmethylamine with methyl sulfate under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to verify stoichiometry (C14H33NO4S, molecular weight 311.48 g/mol) . Thermogravimetric analysis (TGA) can assess thermal stability, with degradation observed above 180°C .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

  • Methodology : Store the compound at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Regularly validate purity via HPLC and mass spectrometry. For stability studies, monitor ionic conductivity and pH under varying temperatures (e.g., 25°C vs. 40°C) and acidic conditions (pH 2–6) to identify degradation thresholds .

Q. What experimental parameters influence the stability of this compound in aqueous systems?

  • Methodology : Design experiments to test stability under varying pH (e.g., 1–7), ionic strength (controlled by NaCl or NaNO3), and temperature. Use UV-Vis spectroscopy to track absorbance changes at 220–300 nm, correlating with structural integrity. Acidic conditions (pH < 3) may accelerate sulfate group hydrolysis, requiring buffered solutions for long-term studies .

Advanced Research Questions

Q. What mechanistic insights explain the extraction behavior of this compound in rare earth element (REE) separation?

  • Methodology : Studies suggest a stoichiometric complexation mechanism where 3 molecules of the ionic liquid bind to one REE(III) ion (e.g., RE(NO3)3·3[IL]). Use slope analysis via varying extractant concentrations and Job’s method to confirm stoichiometry. FT-IR and XPS can identify bonding interactions (e.g., S=O coordination with metal ions) . Acid concentration inversely affects extraction efficiency; optimize HNO3 levels (e.g., 0.075 mol/L) to balance REE recovery and ligand stability .

Q. How can extraction chromatography be optimized using this compound for baseline separation of light REEs?

  • Methodology : Immobilize the ionic liquid on silica gel or polymer resins as a stationary phase. Test elution profiles with gradients of HNO3 (0.05–0.1 mol/L) to separate La(III), Ce(III), Pr(III), and Nd(III). Monitor separation factors (β) using ICP-MS, achieving baseline resolution with plate heights < 0.5 mm .

Q. What comparative advantages does this compound offer over other ionic liquids in solvent extraction systems?

  • Methodology : Conduct head-to-head studies with analogs like tributylmethylammonium chloride or bis(trifluoromethylsulfonyl)imide. Evaluate extraction efficiency (D values), selectivity (Ce/La ratios), and phase separation kinetics under identical pH and temperature. This compound exhibits superior performance in low-acidity regimes (pH > 2) due to its sulfate group’s moderate hydrophilicity .

Q. How do structural modifications (e.g., alkyl chain length) of tributylmethylammonium-based ionic liquids impact their physicochemical properties?

  • Methodology : Synthesize derivatives with varying alkyl chains (e.g., ethyl vs. butyl). Compare viscosity (using rheometry), hydrophobicity (logP via shake-flask method), and thermal stability (TGA). Longer alkyl chains increase hydrophobicity but may reduce extraction kinetics due to higher viscosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.